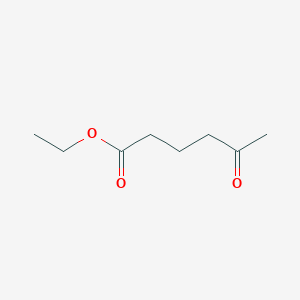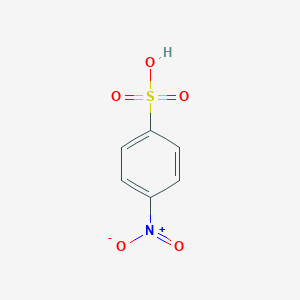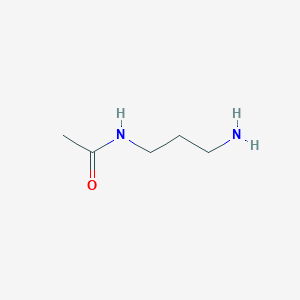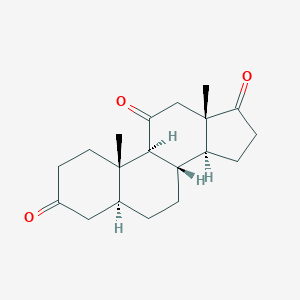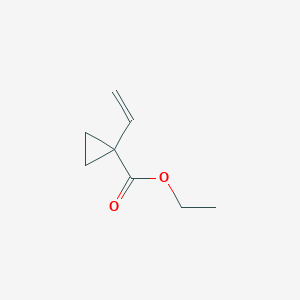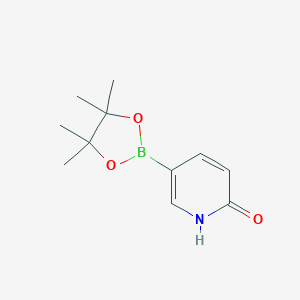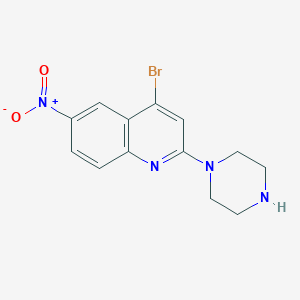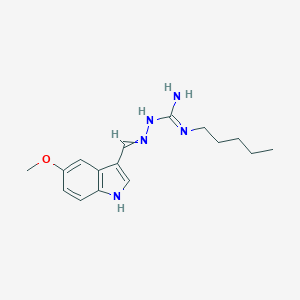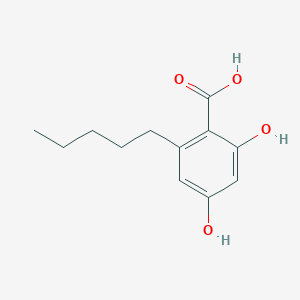
橄榄酸
科学研究应用
橄榄酸具有广泛的科学研究应用。 在化学中,它是合成大麻素的关键中间体,大麻素是重要的神经活性药物 . 在生物学和医学中,橄榄酸及其衍生物已显示出治疗各种疾病的潜力,包括癫痫和癌症 . 此外,橄榄酸用于制药行业生产标准化大麻素制剂 .
作用机制
橄榄酸的作用机制涉及通过酶促反应将其转化为其他大麻素。 例如,橄榄酸在橄榄酸环化酶和芳香类异戊烯基转移酶的作用下转化为大麻萜醇酸 . 然后,这些大麻素通过与体内的大麻素受体相互作用来发挥其作用,影响各种生理和病理过程 .
类似化合物:
- 橄榄醇
- 四氢大麻酚酸
- 大麻萜醇酸
- 安齐酸
比较: 橄榄酸在作为大麻素生物合成前体方面的作用是独一无二的。 虽然像橄榄醇和四氢大麻酚酸等化合物也参与大麻素的合成,但橄榄酸在形成大麻萜醇酸方面特别重要,大麻萜醇酸是生产四氢大麻酚和四氢大麻酚的关键中间体 .
生化分析
Biochemical Properties
Olivetolic acid is a key intermediate in the biosynthesis of cannabinoids . It is synthesized by the action of olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) . The OLS enzyme catalyzes the formation of a tetraketide-CoA intermediate, which is then cyclized and aromatized by OAC to form olivetolic acid . This process involves the loss of Coenzyme A .
Cellular Effects
It has been found to have anticonvulsant activity . This suggests that olivetolic acid may influence cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of olivetolic acid involves its interaction with enzymes in the cannabinoid biosynthesis pathway. Specifically, olivetolic acid is converted into cannabigerolic acid (CBGA) through the addition of geranyl pyrophosphate (GPP), catalyzed by an aromatic prenyltransferase (APT) .
Temporal Effects in Laboratory Settings
Olivetolic acid was found to be rapidly absorbed in the plasma and brain of mice, with half-lives less than 15 minutes . Despite its poor brain penetration, olivetolic acid displayed a modest anticonvulsant effect .
Dosage Effects in Animal Models
In animal models, specifically the Scn1a+/- mouse model of Dravet syndrome, olivetolic acid exhibited a modest anticonvulsant effect, increasing the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .
Metabolic Pathways
Olivetolic acid is involved in the cannabinoid biosynthesis pathway. It is synthesized from hexanoyl-CoA and three malonyl-CoA molecules through the action of olivetolic acid synthase (OLS). The resulting tetraketide-CoA intermediate is then cyclized and aromatized by olivetolic acid cyclase (OAC) to form olivetolic acid .
准备方法
合成路线和反应条件: 橄榄酸可以通过多种方法合成。 一种常见的方法是使用聚酮合酶,它催化己酰辅酶A和丙二酰辅酶A形成橄榄酸 . 另一种方法涉及催化氧化芳构化过程,其中使用原子经济催化剂从常用的前体合成橄榄醇及其衍生物 .
工业生产方法: 在工业环境中,可以使用基因工程微生物细胞工厂(如大肠杆菌)生产橄榄酸。 该方法涉及聚酮合酶和环化酶的组合表达,以及辅助酶以增加己酰辅酶A和丙二酰辅酶A的供应 . 这种方法已证明了大规模生产橄榄酸的潜力。
化学反应分析
反应类型: 橄榄酸经历各种化学反应,包括氧化,还原和取代。 一个值得注意的反应是它通过添加香叶基焦磷酸转化为大麻萜醇酸,该反应由芳香类异戊烯基转移酶催化 .
常用试剂和条件: 涉及橄榄酸的反应中常用的试剂包括香叶基焦磷酸,芳香类异戊烯基转移酶和橄榄酸环化酶 . 这些反应的条件通常涉及特定的温度和pH范围以确保最佳的酶活性。
相似化合物的比较
- Olivetol
- Cannabidiolic acid
- Cannabigerolic acid
- Anziaic acid
Comparison: Olivetolic acid is unique in its role as a precursor in the biosynthesis of cannabinoids. While compounds like olivetol and cannabidiolic acid are also involved in cannabinoid synthesis, olivetolic acid is specifically important for its role in the formation of cannabigerolic acid, which is a key intermediate in the production of tetrahydrocannabinol and cannabidiol .
属性
IUPAC Name |
2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKFRRXJUJGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197688 | |
| Record name | Olivetolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-72-5 | |
| Record name | Olivetolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olivetolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivetolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLIVETOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of olivetolic acid in cannabinoid biosynthesis?
A1: Olivetolic acid serves as the precursor for the aromatic moiety of cannabinoids. It combines with geranyl diphosphate through the action of cannabigerolic acid synthase (CBGAS) to form cannabigerolic acid (CBGA), the central precursor to various cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) [, , , , , , , ].
Q2: How is olivetolic acid synthesized in Cannabis sativa?
A2: OA biosynthesis involves a two-step enzymatic process. First, tetraketide synthase (TKS), a type III polyketide synthase, uses malonyl-CoA and hexanoyl-CoA to produce a linear tetraketide intermediate [, , , ]. This intermediate is then cyclized by olivetolic acid cyclase (OAC) to form OA [, , , , , , , ].
Q3: Can olivetolic acid be produced in organisms other than Cannabis sativa?
A3: Yes, researchers have successfully engineered microorganisms like Escherichia coli [], Saccharomyces cerevisiae [, ], Yarrowia lipolytica [], Phaeodactylum tricornutum [], Aspergillus nidulans [], and even the amoeba Dictyostelium discoideum [] to produce OA. This highlights the potential for alternative, sustainable production platforms for this valuable compound.
Q4: What are the challenges and strategies for improving olivetolic acid production in heterologous hosts?
A4: Challenges include low production titers, shunt product formation, and the availability of precursors like hexanoyl-CoA and malonyl-CoA [, , ]. Strategies to overcome these limitations involve optimizing gene expression, engineering enzyme activity, and modifying metabolic pathways to enhance precursor supply [, , , ]. For instance, the fusion of enzymes involved in hexanoyl-CoA production with OA biosynthetic enzymes significantly increased OA production in E. coli [].
Q5: What is the significance of identifying genes involved in olivetolic acid biosynthesis?
A5: Identifying and characterizing genes like OLS, OAC, and CBGAS provides a foundation for understanding the genetic basis of cannabinoid production. This knowledge can be applied to develop molecular markers for breeding programs, optimize cultivation practices, and engineer cannabis plants with desired cannabinoid profiles [, , ].
Q6: What is the molecular formula and weight of olivetolic acid?
A6: The molecular formula of olivetolic acid is C12H16O4, and its molecular weight is 224.25 g/mol [].
Q7: What are the structural features of olivetolic acid?
A7: Olivetolic acid is an alkylresorcinolic acid characterized by a benzene ring with a pentyl chain at the C-1 position and hydroxyl groups at the C-2 and C-4 positions [, , ]. This unique structure contributes to its reactivity and biological activity.
Q8: Have any structural analogs of olivetolic acid been synthesized?
A8: Yes, researchers have successfully engineered enzymes like olivetolic acid cyclase (OAC) and tetraketide synthase (TKS) to generate OA analogs with varying alkyl chain lengths []. These analogs offer a platform for exploring the structure-activity relationship of OA and developing potentially more potent or selective cannabinoids.
Q9: What is the significance of the pentyl side chain in olivetolic acid?
A9: The length and structure of the alkyl chain at the C-3 position of cannabinoids, derived from the pentyl side chain of OA, significantly influence their pharmacological activities [, ]. Modifying this side chain through enzyme engineering could lead to novel cannabinoid analogs with altered potency and therapeutic potential.
Q10: Does olivetolic acid itself possess any biological activity?
A10: Research suggests that OA and its alkyl chain derivatives display antibacterial activity against Bacillus subtilis and Staphylococcus aureus [, ]. This finding highlights the potential of exploring OA and its analogs for novel antimicrobial agents.
Q11: What is the potential of olivetolic acid for developing novel cannabinoids?
A11: OA serves as a crucial building block for cannabinoid synthesis. By engineering the enzymes involved in OA biosynthesis and its subsequent conversion to cannabinoids, researchers can generate novel cannabinoid analogs with tailored pharmacological properties for therapeutic applications [, , ].
Q12: Has olivetolic acid been investigated for other applications besides cannabinoid synthesis?
A12: Yes, a recent study demonstrated the anticonvulsant effect of OA in a mouse model of Dravet syndrome, suggesting its potential therapeutic application beyond cannabinoids [].
Q13: Are there any natural sources of olivetolic acid other than Cannabis sativa?
A13: Olivetolic acid and its derivatives have been identified in other plant species, including Cetrelia sanguinea [] and Cladonia portentosa []. This discovery opens up possibilities for exploring alternative natural sources for this valuable compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



